1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine
Description
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine is a guanidine derivative featuring a thiazole ring substituted with a 3-methoxyphenyl group at the 4-position and a guanidine moiety at the 2-position.
Properties
Molecular Formula |
C11H12N4OS |
|---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H12N4OS/c1-16-8-4-2-3-7(5-8)9-6-17-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) |
InChI Key |
MSHOPLWIQJBEFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a thiourea derivative with a halogenated ketone or aldehyde in the presence of a base . The reaction conditions often include solvents like ethanol or water and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine, may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Condensation Reactions with Electrophiles
The guanidine group acts as a nucleophile, reacting with:
-
Aryl Isothiocyanates : Forms thiourea derivatives under reflux in DMF. These intermediates undergo cyclization with formaldehyde to yield 1,3,5-oxadiazinane-4-thiones or 1,3,5-triazinane-2-thiones .
-
α,β-Unsaturated Carbonyls : Michael addition at the guanidine NH group generates intermediates for pyrimidine cyclization .
Reaction with Aryl Isothiocyanate
Cyclization Reactions Forming Heterocycles
The guanidine-thiazole system participates in cyclocondensation to form fused heterocycles:
-
Pyrimidine Formation : Reacts with β-diketones (e.g., acetylacetone) or β-keto esters in the presence of triethyl orthoformate, yielding 2-aminobenzothiazolyl pyrimidines .
-
Oxadiazole Synthesis : Amidoxime intermediates derived from nitrile precursors react with homoproline to form 1,2,4-oxadiazoles .
Cyclization with β-Diketones
| Substrate | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine + Acetylacetone | Triethyl orthoformate, reflux (2 h) | 4-Acetyl-2-(thiazol-2-yl)pyrimidine | Anticancer agents |
Functional Group Transformations
-
Methoxy Group Reactivity : The 3-methoxyphenyl substituent is resistant to hydrolysis under mild conditions but can undergo demethylation with BBr₃ for further functionalization .
-
Thiazole Ring Modifications : Halogenation or alkylation at the thiazole C-5 position enhances biological activity .
Demethylation Reaction
| Reactant | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| This compound | BBr₃ (CH₂Cl₂, −78°C) | 1-(4-(3-Hydroxyphenyl)thiazol-2-yl)guanidine | 58 |
Biological Activity and Derivatization
Derivatives exhibit pharmacological potential:
-
Antiplatelet Agents : 2-Guanidino-thiazoles inhibit cyclooxygenase and show vasodilatory effects .
-
Kinase Inhibitors : Analogues with trifluoromethyl groups demonstrate sphingosine kinase 1 (SphK1) inhibition (IC₅₀ = 0.2–1.8 μM) .
Structure-Activity Relationship (SAR)
| Derivative | R Group | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| 4-Trifluoromethyl-substituted | CF₃ | SphK1 inhibition: 0.2 μM | |
| 2-Chlorophenyl-thiourea | 2-Cl-Ph | Antiplatelet: IC₅₀ = 12 μM |
Scientific Research Applications
Pharmaceutical Development
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine has been identified as a promising lead compound for the development of new therapeutic agents. Its thiazole ring and guanidine moiety contribute to its biological activity, making it suitable for targeting various diseases.
Anticonvulsant Activity
Research has shown that compounds containing thiazole rings, including this compound, exhibit anticonvulsant properties. Studies have demonstrated that structural modifications can enhance these effects. For instance, thiazole derivatives have been tested in picrotoxin-induced convulsion models, indicating their potential for treating epilepsy .
Biological Activities
The compound exhibits a range of biological activities due to its chemical structure:
- Anticancer Properties : Thiazole derivatives are often investigated for their anticancer activities. The specific combination of the methoxy group and guanidine functionality in this compound may enhance its efficacy compared to other thiazole derivatives.
- Tubulin Inhibition : Some thiazole-based compounds have shown effectiveness as tubulin inhibitors, which could be leveraged in cancer treatment strategies. The mechanism involves disrupting microtubule dynamics, crucial for cell division .
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine and its analogs are summarized below:
Table 1: Structural and Functional Comparison of Thiazole-Based Guanidine Derivatives
Key Findings:
Substituent Effects on Physicochemical Properties
- The 3-methoxyphenyl group in the target compound likely improves solubility in polar solvents compared to hydrophobic analogs like the 3-chlorophenyl derivative . However, the chloro-substituted variant may exhibit stronger membrane permeability due to increased lipophilicity.
- The chloromethyl substituent (e.g., in DA-F002-v) introduces a reactive site for nucleophilic substitution, enabling covalent modifications (e.g., conjugation with biomolecules) .
Biological Activity Fungicidal activity is prominent in derivatives with fused heterocycles (e.g., dihydroisoxazole-thiazole hybrids in ), which outperform simpler guanidine-thiazole compounds in crop protection .
Synthetic Complexity
- Derivatives with bulky substituents (e.g., 3-methoxyphenyl, dihydroisoxazole) require multi-step syntheses (e.g., aryl coupling, cyclization) compared to simpler analogs like 4-methylthiazol-2-ylguanidine .
Thermal Stability
- Melting points (mp) vary significantly:
- 3-Hydroxyphenyl analog (mp 242–243°C) vs.
- Sulfonamide-triazine hybrids (e.g., compound 9, mp 230–233°C) demonstrate higher thermal stability due to extended conjugation .
Research Implications and Gaps
- Comparative studies with electron-withdrawing groups (e.g., -Cl, -CN) are needed.
- Biological Screening: Limited data exist on the target compound’s pharmacological profile. Testing against fungal pathogens (cf. ) and enzymes (e.g., kinases, nitric oxide synthases) is recommended.
- Synthetic Optimization: Improved yields for methoxyphenyl derivatives could be achieved via catalyst screening (e.g., Pd-mediated cross-coupling) .
Biological Activity
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine is a compound of considerable interest in medicinal chemistry due to its unique structural features, which include a thiazole ring, a guanidine moiety, and a methoxy-substituted phenyl group. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The thiazole ring is known for its involvement in various pharmacological activities, while the guanidine group acts as a basic nitrogen source, potentially influencing interactions with biological targets. The methoxy group enhances the lipophilicity of the molecule, which may affect its bioavailability and interaction with cellular membranes.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have indicated that thiazole derivatives possess significant anticancer properties. For instance, thiazole-containing compounds have been shown to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The presence of the methoxy group may enhance cytotoxicity by improving the compound's interaction with target proteins involved in tumor growth and survival .
- Anticonvulsant Properties : Research has highlighted the potential of thiazole derivatives as anticonvulsant agents. Compounds similar to this compound have demonstrated efficacy in reducing seizure activity in animal models .
- Antimicrobial Activity : The compound's structural analogs have shown promising results against various microbial strains, including Staphylococcus aureus. The thiazole moiety is often linked to antimicrobial effects, making this compound a candidate for further exploration in infectious disease treatment .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Cell Cycle Inhibition : Thiazole derivatives can interfere with cell cycle progression, leading to apoptosis in cancer cells. This is often mediated through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Protein Interaction : The guanidine moiety may facilitate interactions with various proteins involved in signaling pathways related to cell survival and proliferation. For example, studies have shown that thiazole-containing compounds can bind to and inhibit specific kinases linked to cancer progression .
Research Findings
A summary of key findings from recent studies on this compound and related compounds includes:
Case Studies
- Anticancer Efficacy : A study evaluating a series of thiazole derivatives found that those containing methoxy groups exhibited enhanced activity against breast cancer cells compared to their non-methoxy counterparts. The mechanism was attributed to increased apoptosis via mitochondrial pathways .
- Anticonvulsant Effects : In a comparative analysis, several thiazole derivatives were tested for anticonvulsant activity using the pentylenetetrazol (PTZ) model. Compounds similar to this compound showed significant protection against seizures, suggesting potential for development as therapeutic agents for epilepsy .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine?
- Methodological Answer : Utilize a factorial design of experiments (DoE) to systematically evaluate critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables like reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios of precursors. Statistical tools (ANOVA) can prioritize factors affecting yield and purity .
- Key Consideration : Include control experiments to assess side reactions, such as thiazole ring degradation under acidic conditions, which may reduce yield .
Q. How can researchers characterize the stability of this compound under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies using HPLC or LC-MS to monitor decomposition products. Buffer solutions (pH 2–10) at 40–60°C simulate long-term storage. For example, observe hydrolysis of the guanidine moiety at acidic pH (≤4) or thiazole ring oxidation at alkaline pH (≥9) .
- Key Consideration : Validate degradation pathways via NMR (e.g., loss of methoxy group signals in acidic media) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Apply dose-response profiling across multiple cell lines (e.g., cancer vs. normal cells) and microbial strains. For instance, IC₅₀ discrepancies may arise from differential membrane permeability or efflux pump activity. Use chemoinformatics tools to correlate structural features (e.g., thiazole ring planarity) with bioactivity trends .
- Key Consideration : Validate selectivity via targeted binding assays (e.g., fluorescence polarization for DNA intercalation studies) .
Q. What computational approaches are suitable for predicting the reaction mechanism of this compound formation?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates. For example, calculate activation energies for cyclocondensation steps (e.g., guanidine-thiazole coupling) and compare with experimental kinetics data .
- Key Consideration : Integrate machine learning (ML) models trained on reaction databases to predict optimal catalysts (e.g., CuI vs. PdCl₂) for regioselective synthesis .
Q. How can researchers address challenges in scaling up the synthesis while maintaining regiochemical purity?
- Methodological Answer : Implement flow chemistry systems to control exothermic intermediates (e.g., during thiazole ring formation). Real-time monitoring via FTIR or Raman spectroscopy ensures consistent product quality. For example, optimize residence time (3–5 minutes) to prevent byproduct formation .
- Key Consideration : Validate scalability using process analytical technology (PAT) to track critical quality attributes (CQAs) like particle size distribution .
Data Analysis and Validation
Q. What statistical methods are effective for resolving batch-to-batch variability in spectroscopic data (e.g., NMR, IR)?
- Methodological Answer : Apply multivariate analysis (MVA) , such as principal component analysis (PCA), to cluster batches based on spectral fingerprints. For instance, PCA can isolate variability due to residual solvents (e.g., DMSO in NMR) vs. structural impurities .
- Key Consideration : Cross-validate findings with 2D-COSY NMR to confirm peak assignments and rule out overlapping signals .
Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?
- Methodological Answer : Use molecular dynamics (MD) simulations to model solvation shells and hydrogen-bonding interactions. For example, compare predicted logP values (e.g., ChemAxon) with experimental shake-flask measurements in polar aprotic solvents (e.g., DMF, DMSO) .
- Key Consideration : Adjust force fields (e.g., OPLS-AA) to account for π-π stacking between thiazole and methoxyphenyl groups, which may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
